NADPH

Description

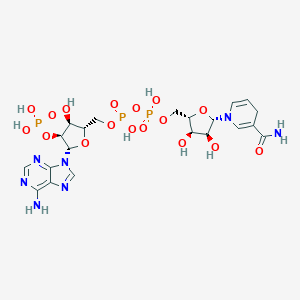

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFIXJIJDZMPPO-NNYOXOHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N7O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018921 | |

| Record name | NADPH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | NADPH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-57-6, 2646-71-1 | |

| Record name | NADPH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NADPH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NADPH | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NADPH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydronicotinamide-adenine dinucleotide phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINAMIDE-ADENINE DINUCLEOTIDE PHOSPHATE, REDUCED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381Q4X082D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NADPH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of NADPH in Cellular Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide Adenine Dinucleotide Phosphate (NADPH) is a fundamental cofactor in cellular metabolism, serving as the primary carrier of reducing equivalents for a vast array of biosynthetic and detoxification reactions. Its roles are multifaceted, extending from the synthesis of essential macromolecules to the protection of the cell from oxidative damage and participation in sophisticated signaling pathways. This technical guide provides an in-depth exploration of the core functions of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways to offer a comprehensive resource for professionals in the life sciences.

Core Functions of this compound in Cellular Metabolism

This compound's primary role is to act as a potent reducing agent, donating electrons in a variety of enzymatic reactions. This function is critical for three main areas of cellular activity: anabolic biosynthesis, antioxidant defense, and redox signaling.

Anabolic Pathways

Anabolic, or biosynthetic, pathways require energy and reducing power to construct complex molecules from simpler precursors. This compound is the principal electron donor in these reductive syntheses.[1][2]

-

Fatty Acid Synthesis: The de novo synthesis of fatty acids from acetyl-CoA is a highly reductive process that relies on a continuous supply of this compound.[3][4] The enzyme fatty acid synthase utilizes this compound for the reduction of ketoacyl and enoyl intermediates in the growing fatty acid chain.[4]

-

Cholesterol and Steroid Synthesis: The biosynthesis of cholesterol and steroid hormones involves numerous this compound-dependent hydroxylation and reduction steps, catalyzed by enzymes such as HMG-CoA reductase and various cytochrome P450 enzymes.[2][5]

-

Nucleotide Synthesis: The production of deoxyribonucleotides from ribonucleotides, a critical step for DNA replication and repair, is catalyzed by ribonucleotide reductase, which requires a source of reducing equivalents ultimately derived from this compound via the thioredoxin system.[2]

Antioxidant Defense

Cells are under constant threat from reactive oxygen species (ROS), which are byproducts of normal metabolic activity. This compound is central to the cellular antioxidant defense system, primarily through the regeneration of the key antioxidant, glutathione.[6][7]

-

Glutathione Regeneration: The enzyme glutathione reductase utilizes this compound to reduce oxidized glutathione (GSSG) back to its reduced form (GSH).[6] GSH is then used by glutathione peroxidase to detoxify harmful ROS, such as hydrogen peroxide, converting them to harmless water molecules.[8] This cycle is crucial for maintaining a high GSH/GSSG ratio, which is indicative of a healthy cellular redox state.[7]

Redox Signaling and Phagocytic Respiratory Burst

Beyond its direct antioxidant role, this compound is also a key player in redox signaling. In certain cellular contexts, this compound is used to intentionally generate ROS, which then act as signaling molecules to regulate various cellular processes.[9][10]

-

This compound Oxidase (NOX) and Respiratory Burst: In phagocytic immune cells like neutrophils and macrophages, the this compound oxidase complex catalyzes the production of superoxide radicals (O₂⁻) from molecular oxygen, using this compound as the electron donor.[11] This process, known as the respiratory burst, is a critical component of the innate immune response, as the generated ROS are highly effective at killing invading pathogens.[12] The ROS produced can also act as second messengers in various signaling cascades.[10]

Major Pathways of this compound Production

The cellular demand for this compound is met by several metabolic pathways that generate this crucial cofactor. The relative contribution of each pathway can vary depending on the cell type and its metabolic state.

-

The Pentose Phosphate Pathway (PPP): The PPP is a major source of this compound in most cells, accounting for approximately 60% of its production in humans.[13] This pathway diverges from glycolysis at the level of glucose-6-phosphate. The oxidative phase of the PPP, catalyzed by the enzymes glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase, generates two molecules of this compound for each molecule of glucose-6-phosphate that enters the pathway.[14][15]

-

Malic Enzyme: Cytosolic and mitochondrial malic enzymes catalyze the oxidative decarboxylation of malate to pyruvate, with the concomitant reduction of NADP⁺ to this compound.[13]

-

Isocitrate Dehydrogenase (IDH): Cytosolic (IDH1) and mitochondrial (IDH2) isoforms of isocitrate dehydrogenase catalyze the conversion of isocitrate to α-ketoglutarate, producing this compound in the process.[13]

-

Folate Metabolism: One-carbon metabolism within the folate cycle can also contribute to this compound production in both the cytoplasm and mitochondria.[3]

Quantitative Data on this compound Homeostasis

The concentration and redox state of the this compound pool are tightly regulated to meet cellular demands. Below are tables summarizing key quantitative parameters of this compound homeostasis.

Table 1: Cellular and Subcellular this compound Concentrations and Ratios

| Parameter | Cell Type/Organelle | Value | Reference(s) |

| This compound/NADP⁺ Ratio | Liver Cytosol | ~100:1 | [13] |

| Hepatocytes | 0.1 (NADP/NADPH) | [16] | |

| Spinach Cytosol (light) | 3.3 | [10] | |

| Spinach Mitochondria (light) | 3.3 | [10] | |

| Total NADP(H) Concentration | Rat Liver | ~420 nmol/g wet weight | [7] |

| HeLa Mitochondria | 37 ± 2 µM | [7] | |

| HeLa Cytosol | 3.1 ± 0.3 µM | [7] | |

| Free [NADP⁺]/[this compound] Redox Potential | Cytoplasm | -400 to -20 mV | [14] |

| Mitochondria | -400 to -20 mV | [14] |

Table 2: Contribution of Different Pathways to this compound Production

| Pathway | Cell Type | Contribution | Reference(s) |

| Pentose Phosphate Pathway | Human | ~60% of total production | [13] |

| Yarrowia lipolytica (engineered for lipid overproduction) | Primary source for lipogenic this compound | [17] | |

| Proliferating cells | Largest contributor to cytosolic this compound | [3] | |

| Serine-driven one-carbon metabolism | Proliferating cells | Nearly comparable to Pentose Phosphate Pathway | [3] |

| Malic Enzyme | General | Can equal the contribution of the PPP | [7] |

Key Experimental Protocols

Accurate measurement of this compound levels and the activity of related enzymes is crucial for research in this field. Below are detailed protocols for key assays.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous separation and quantification of NADP⁺ and this compound.

Methodology:

-

Sample Preparation:

-

For NADP⁺ (oxidized form): Homogenize cells or tissues in 0.1 M HCl at 4°C.[18]

-

For this compound (reduced form): Homogenize cells or tissues in 0.1 M NaOH at 4°C.[18]

-

Heat the homogenate in a boiling water bath for 5 minutes, then cool immediately on ice.[18]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[18]

-

Neutralize the supernatant to pH 7.0 with NaOH or HCl.[18]

-

Centrifuge again under the same conditions to remove any precipitate.[18]

-

-

HPLC Analysis:

-

Column: Reverse-phase C18 column.[19]

-

Mobile Phase: Isocratic elution with 0.15 M sodium phosphate/citrate buffer (pH 6.8) containing 1 mM EDTA.[19]

-

Flow Rate: 1.0 mL/min.[20]

-

Temperature: 40°C.[19]

-

Detection: UV absorbance at 260 nm.[20]

-

Retention Times: NADP⁺ ~8.2 minutes, this compound ~9.5 minutes (retention times may vary based on the specific column and conditions).[20]

-

-

Quantification:

-

Generate a standard curve using known concentrations of NADP⁺ and this compound standards.

-

Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

Glutathione Reductase Activity Assay (Spectrophotometric)

This assay measures the activity of glutathione reductase by monitoring the rate of this compound oxidation.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA.

-

This compound Solution: Prepare a 2 mM solution of this compound in the assay buffer. Prepare fresh daily.

-

Oxidized Glutathione (GSSG) Solution: Prepare a 2 mM solution of GSSG in the assay buffer.

-

Sample Preparation: Prepare cell or tissue lysates in an appropriate buffer (e.g., ice-cold PBS with 1 mM EDTA). Centrifuge to clarify and keep on ice.[6]

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of sample (or standard/blank) to each well.[5]

-

Add 100 µL of a working solution containing the assay buffer and GSSG to each well and mix. Incubate for 5 minutes at 25°C.[5]

-

Initiate the reaction by adding 40 µL of the this compound solution to each well.[5]

-

Immediately measure the decrease in absorbance at 340 nm every minute for 5-10 minutes using a microplate reader.[5]

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance (ΔA/min).

-

Use the molar extinction coefficient of this compound (6.22 x 10³ M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of this compound consumption.

-

One unit of glutathione reductase activity is defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute under the assay conditions.

-

Visualizing this compound-Centric Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows involving this compound.

Caption: The oxidative phase of the Pentose Phosphate Pathway generates this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug metabolism - Wikipedia [en.wikipedia.org]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Tracing compartmentalized this compound metabolism in the cytosol and mitochondria of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative flux analysis reveals folate-dependent this compound production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound/NADP ratio in cytosol and mitochondria - Spinach Spinacia oleracea - BNID 103329 [bionumbers.hms.harvard.edu]

- 10. Electrochemical gradient - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Cytoplasmic and Mitochondrial this compound-Coupled Redox Systems in the Regulation of Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alcoholic liver disease - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. Khan Academy [khanacademy.org]

- 18. researchgate.net [researchgate.net]

- 19. real-time-monitoring-of-nadph-levels-in-living-mammalian-cells-using-fluorescence-enhancing-protein-bound-to-nadphs - Ask this paper | Bohrium [bohrium.com]

- 20. Glycolysis - Wikipedia [en.wikipedia.org]

The Nexus of Anabolism and Redox Defense: A Technical Guide to the Pentose Phosphate Pathway's Role in NADPH Production

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the pentose phosphate pathway (PPP) and its critical role in the production of nicotinamide adenine dinucleotide phosphate (NADPH). This whitepaper provides a detailed examination of the pathway's biochemistry, regulation, and its significance in both normal physiology and disease, with a particular focus on its implications for therapeutic development.

The pentose phosphate pathway is a fundamental metabolic route that runs parallel to glycolysis.[1] While glycolysis is primarily catabolic, generating ATP, the PPP's main role is anabolic.[1][2] It is a cornerstone of cellular metabolism, responsible for producing two key outputs: pentose sugars, such as ribose-5-phosphate, which are essential precursors for nucleotide and nucleic acid synthesis, and the reducing equivalent this compound.[1][2][3] This guide delves into the intricate mechanisms by which the PPP governs the production of this compound, a molecule indispensable for a myriad of cellular functions.

The Oxidative Phase: The Engine of this compound Synthesis

The PPP is bifurcated into two distinct phases: the oxidative and the non-oxidative phase.[4] The generation of this compound occurs exclusively during the irreversible oxidative phase. This phase is initiated by the conversion of glucose-6-phosphate, a glycolytic intermediate, and is catalyzed by the rate-limiting enzyme, Glucose-6-Phosphate Dehydrogenase (G6PD).[2][5] This initial step, along with the subsequent conversion of 6-phosphogluconate to ribulose-5-phosphate by 6-phosphogluconate dehydrogenase, results in the production of two molecules of this compound for each molecule of glucose-6-phosphate that enters the pathway.[3][6]

The regulation of the PPP is tightly controlled, primarily by the intracellular ratio of this compound to its oxidized form, NADP+. High levels of this compound allosterically inhibit G6PD, thus downregulating the pathway when the cellular demand for reducing power is met.[2] Conversely, an increase in NADP+ levels, indicative of increased this compound consumption, stimulates G6PD activity, thereby augmenting this compound production.[2]

Cellular Significance of PPP-Derived this compound

The this compound generated by the pentose phosphate pathway is a linchpin of cellular homeostasis, contributing to a wide array of physiological processes:

-

Antioxidant Defense: this compound is the primary electron donor for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase.[2][7] GSH is a potent antioxidant that detoxifies reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[2][7] This function is particularly critical in erythrocytes, which are highly susceptible to oxidative stress.[2]

-

Reductive Biosynthesis: this compound provides the necessary reducing power for various anabolic reactions. These include the synthesis of fatty acids, cholesterol, steroid hormones, and deoxyribonucleotides.[3][8][9]

-

Immune Response: In phagocytic cells, this compound is a substrate for this compound oxidase, an enzyme complex that generates superoxide radicals as part of the respiratory burst to kill pathogens.

-

Drug Metabolism: Cytochrome P450 enzymes, which are crucial for the metabolism and detoxification of a wide range of xenobiotics, including many drugs, utilize this compound as a reducing agent.[5]

The PPP in Disease and as a Therapeutic Target

Given its central role in cellular metabolism and redox balance, dysregulation of the pentose phosphate pathway is implicated in numerous pathological conditions, including cancer, metabolic disorders, and neurological diseases.[10] Cancer cells, for instance, often exhibit an upregulated PPP to meet their high demand for this compound for rapid proliferation and to counteract the increased oxidative stress associated with their altered metabolism. This reliance on the PPP makes its key enzymes, particularly G6PD, attractive targets for novel anti-cancer therapies.[10]

Quantitative Insights into PPP-Mediated this compound Production

The contribution of the pentose phosphate pathway to total cellular this compound production can vary significantly depending on the cell type and its metabolic state. In humans, the PPP is estimated to account for approximately 60% of this compound production.[2] The following tables summarize key quantitative data related to PPP flux and this compound levels.

| Parameter | Cell Type/Condition | Value | Reference |

| Contribution to Total this compound Production | Human (general estimate) | ~60% | [2] |

| Proliferating mammalian cells | Largest contributor to cytosolic this compound | [1] | |

| This compound/NADP+ Ratio | Liver cytosol | ~100:1 | [2] |

| HCT116 cells | ~10:1 | [11] | |

| Intracellular this compound Concentration | HCT116 cells | 49.7 ± 3.8 µM | [11] |

| Total Cytosolic this compound Production Rate | HEK293T cells (under hydrogen peroxide-induced stress) | 5.5 nmol/µL/h | [3] |

Experimental Protocols for a Deeper Understanding

Accurate measurement of PPP activity and this compound levels is crucial for research in this field. This section provides an overview of key experimental methodologies.

Measurement of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

G6PD activity is a key indicator of the flux through the oxidative PPP. A common method involves a fluorometric or colorimetric assay.

Principle: The assay measures the rate of this compound production, which is directly proportional to G6PD activity. The this compound produced reduces a probe to generate a fluorescent or colored product.

General Protocol:

-

Sample Preparation: Homogenize tissues or lyse cells in an appropriate assay buffer on ice. Centrifuge to remove debris and collect the supernatant.

-

Reaction Setup: In a 96-well plate, add the sample, a positive control (purified G6PD), and a blank.

-

Reaction Initiation: Add a reaction mix containing the G6PD substrate (glucose-6-phosphate), NADP+, and a developer that reacts with the newly formed this compound.

-

Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 450 nm) over time in a kinetic mode.[8]

-

Calculation: The G6PD activity is calculated from the rate of change in fluorescence or absorbance, using a standard curve generated with known concentrations of this compound.

Quantification of Intracellular NADP+ and this compound

The ratio of this compound to NADP+ is a critical indicator of the cellular redox state. Liquid chromatography-mass spectrometry (LC-MS) and enzymatic cycling assays are the gold standards for their quantification.

LC-MS Protocol Outline:

-

Metabolite Extraction: To accurately measure the ratio, it is crucial to prevent the interconversion of NADP+ and this compound during extraction. A common method involves acidic extraction (e.g., with 0.1 M HCl) to stabilize NADP+ and alkaline extraction (e.g., with 0.1 M NaOH) to stabilize this compound from separate cell or tissue samples.[5]

-

Neutralization: Neutralize the extracts to a pH of approximately 7.

-

LC-MS Analysis: Separate the nucleotides using liquid chromatography and detect them using a mass spectrometer. Quantification is achieved by comparing the signal to that of known standards.

Enzymatic Cycling Assay Protocol Outline:

-

Sample Extraction: Perform differential extraction as described for the LC-MS protocol to separate NADP+ and this compound.

-

Cycling Reaction: In a 96-well plate, add the extracted sample to a reaction mixture containing an enzyme that specifically cycles NADP+ or this compound. This cycling reaction amplifies the signal.

-

Detection: The final product of the cycling reaction is a colored or fluorescent compound that is measured using a plate reader.

-

Quantification: The concentration of NADP+ or this compound in the sample is determined by comparing the signal to a standard curve.

Metabolic Flux Analysis using Stable Isotope Tracing

To measure the dynamic activity of the PPP, stable isotope tracing is employed.

Principle: Cells are cultured in a medium containing a stable isotope-labeled substrate, such as [1,2-¹³C₂]glucose. The incorporation of the ¹³C label into downstream metabolites is then measured by mass spectrometry. The pattern of isotope labeling in metabolites like lactate can be used to calculate the relative flux through the PPP versus glycolysis.

General Workflow:

-

Cell Culture: Culture cells in a medium containing the stable isotope-labeled glucose for a defined period.

-

Metabolite Extraction: Quench metabolism and extract intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the isotopic enrichment in key metabolites.

-

Flux Calculation: Use metabolic modeling software to calculate the relative or absolute flux through the PPP based on the isotopic labeling patterns.

Visualizing the Core Concepts

To further elucidate the intricate relationships within the pentose phosphate pathway and its experimental analysis, the following diagrams are provided.

Figure 1: The Pentose Phosphate Pathway.

Figure 2: Regulation of the Pentose Phosphate Pathway by this compound.

Figure 3: Experimental Workflow for PPP-Derived this compound Analysis.

Conclusion

The pentose phosphate pathway is a master regulator of cellular redox status and biosynthetic capacity through its production of this compound. A thorough understanding of this pathway, its regulation, and its role in disease is paramount for the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and drug development professionals, offering both the conceptual framework and the practical methodologies required to investigate the profound significance of the PPP in health and disease.

References

- 1. collaborate.princeton.edu [collaborate.princeton.edu]

- 2. ovid.com [ovid.com]

- 3. Quantitative flux analysis reveals folate-dependent this compound production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample Preparation and LC-MS methods for the measurement of NAD, NADP, this compound. NADH and NMN - OAK Open Access Archive [oak.novartis.com]

- 5. mdpi.com [mdpi.com]

- 6. The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy [biomolther.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. promega.de [promega.de]

- 10. youtube.com [youtube.com]

- 11. NADP+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]

An In-depth Technical Guide to the Cellular NADPH/NADP+ Ratio: Maintenance and Critical Importance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ratio of reduced nicotinamide adenine dinucleotide phosphate (NADPH) to its oxidized form (NADP+) is a critical determinant of cellular redox state and a key regulator of a multitude of cellular processes. A high this compound/NADP+ ratio is essential for maintaining a reducing intracellular environment, protecting against oxidative damage, and providing the necessary reducing power for various anabolic pathways. This guide provides a comprehensive overview of the mechanisms governing the maintenance of the this compound/NADP+ ratio, its profound physiological and pathological implications, and its emergence as a significant target in drug development. Detailed experimental protocols for the quantification of this ratio and relevant enzyme activities are also presented, alongside visual representations of the core metabolic and signaling pathways.

Maintenance of the this compound/NADP+ Ratio

Cells employ a sophisticated network of enzymatic pathways to tightly regulate the this compound/NADP+ ratio, ensuring a consistently high concentration of this compound relative to NADP+. This high ratio creates a strong reductive potential, crucial for many cellular functions. The primary production of this compound is compartmentalized, with distinct mechanisms in the cytosol and mitochondria.

Cytosolic this compound Production

The cytosol is the primary site for several key this compound-producing pathways:

-

The Pentose Phosphate Pathway (PPP): This is the major source of cytosolic this compound in most mammalian cells.[1][2] The oxidative branch of the PPP involves two irreversible steps catalyzed by glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), with each step generating one molecule of this compound.[1][3] G6PD is the rate-limiting enzyme of this pathway and its activity is allosterically inhibited by high levels of this compound, creating a direct feedback mechanism to maintain homeostasis.[4] Conversely, an increase in NADP+ levels stimulates G6PD activity to replenish the this compound pool.[4]

-

Malic Enzyme (ME): Cytosolic NADP+-dependent malic enzyme (ME1) catalyzes the oxidative decarboxylation of malate to pyruvate, concurrently reducing NADP+ to this compound. This reaction is an important source of this compound, particularly for fatty acid synthesis.[5]

-

Isocitrate Dehydrogenase (IDH): The cytosolic isoform, IDH1, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating this compound in the process.[5][6]

Mitochondrial this compound Production

The mitochondrial matrix also maintains a distinct and high this compound/NADP+ ratio, crucial for mitochondrial-specific functions, including the regeneration of antioxidants.

-

Isocitrate Dehydrogenase (IDH): The mitochondrial isoform, IDH2, is a major contributor to the mitochondrial this compound pool, catalyzing the same reaction as its cytosolic counterpart.[5][6]

-

Nicotinamide Nucleotide Transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT couples the transfer of a hydride ion from NADH to NADP+ with the translocation of a proton across the membrane, thereby generating this compound from NADH.[7]

-

Glutamate Dehydrogenase (GDH): This enzyme can also contribute to mitochondrial this compound production by catalyzing the oxidative deamination of glutamate to α-ketoglutarate.

Importance of the this compound/NADP+ Ratio

The tightly regulated and high this compound/NADP+ ratio is paramount for cellular health and function, impacting a wide range of physiological and pathological processes.

Redox Homeostasis and Antioxidant Defense

A primary role of this compound is to provide the reducing equivalents for the regeneration of key antioxidant molecules, thereby protecting the cell from the damaging effects of reactive oxygen species (ROS).[8][9]

-

Glutathione System: this compound is the essential cofactor for glutathione reductase, the enzyme responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG).[9] GSH is a major cellular antioxidant, directly scavenging ROS and also serving as a cofactor for glutathione peroxidases in the detoxification of hydroperoxides.

-

Thioredoxin System: this compound is also required by thioredoxin reductase to maintain the reduced state of thioredoxin (Trx).[10] Reduced thioredoxin is a critical electron donor for peroxiredoxins, which catalyze the reduction of peroxides, and for ribonucleotide reductase, an enzyme essential for DNA synthesis.[10]

Anabolic Reactions

This compound serves as the primary electron donor in a variety of reductive biosynthetic pathways, providing the necessary reducing power for the synthesis of complex macromolecules from simpler precursors.[11]

-

Fatty Acid Synthesis: Multiple steps in the synthesis of fatty acids are dependent on this compound as the reductant.

-

Cholesterol and Steroid Synthesis: The biosynthesis of cholesterol and steroid hormones involves numerous this compound-dependent enzymatic reactions.

-

Nucleotide Synthesis: The reduction of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis, is catalyzed by ribonucleotide reductase, which ultimately receives its reducing equivalents from this compound via the thioredoxin system.

Drug Metabolism and Detoxification

The cytochrome P450 monooxygenase system, located primarily in the endoplasmic reticulum of liver cells, plays a central role in the metabolism of a wide range of xenobiotics, including many drugs.[12] These enzymes utilize this compound to incorporate an oxygen atom into their substrates, typically rendering them more water-soluble and easier to excrete.[12]

Phagocytic Respiratory Burst

In immune cells such as neutrophils and macrophages, the enzyme this compound oxidase utilizes this compound to generate a burst of superoxide radicals.[13] This "respiratory burst" is a key component of the innate immune response, as the generated ROS are highly microbicidal.[13]

Data Presentation: Quantitative this compound/NADP+ Ratios

The this compound/NADP+ ratio can vary significantly depending on the cell type, subcellular compartment, and metabolic state. The following table summarizes representative values reported in the literature.

| Cell Type/Tissue | Compartment | This compound (μM) | NADP+ (μM) | Total NADP(H) (μM) | This compound/NADP+ Ratio | Reference(s) |

| Human Erythrocytes | Cytosol | 16 | 26 | 42 | ~0.6 | [14] |

| Rat Liver | Cytosol | ~3 | - | - | 15-333 | [15] |

| Rat Liver | Mitochondria | ~37 | - | - | 15-333 | [15] |

| HeLa Cells | Cytosol | - | - | - | Varies with cell cycle | [15] |

| Cyanobacteria | Whole Cell | - | - | - | 0.42 (dark) - 0.68 (light) | [16] |

| E. coli | Whole Cell | - | - | - | ~0.4 | [15] |

Note: The wide range reported for rat liver reflects the dynamic nature of this ratio and potential variations in measurement techniques.

Experimental Protocols

Accurate measurement of the this compound/NADP+ ratio is crucial for studying cellular redox metabolism. Below are detailed methodologies for commonly used assays.

Colorimetric Assay for this compound/NADP+ Ratio

This protocol is based on an enzymatic cycling reaction where this compound reduces a substrate, leading to the formation of a colored product. The intensity of the color, measured spectrophotometrically, is proportional to the amount of this compound. To measure the ratio, total NADP(H) and this compound are quantified in separate samples.

Materials:

-

NADP/NADPH Assay Kit (e.g., from Abcam, Cell Biolabs, or similar suppliers)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~450 nm

-

Phosphate Buffered Saline (PBS)

-

NADP/NADPH Extraction Buffer (provided in the kit or prepared as 0.1 M HCl for NADP+ and 0.1 M NaOH for this compound)

-

Neutralization Buffer (provided in the kit or prepared as 0.1 M NaOH or HCl)

Procedure:

-

Sample Preparation:

-

Adherent Cells: Wash cells with cold PBS. Scrape cells in 1 ml of cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in 100-200 µl of extraction buffer.

-

Suspension Cells: Centrifuge cells at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 100-200 µl of extraction buffer.

-

Tissue: Homogenize 10-20 mg of tissue in 200 µl of extraction buffer on ice.

-

-

Extraction:

-

For Total NADP+/NADPH: Use the extraction buffer provided in the kit or a neutral buffer.

-

For this compound: Use an alkaline extraction buffer (e.g., 0.1 M NaOH). Heat the extract at 60°C for 30 minutes to decompose NADP+. Cool on ice and neutralize with an acidic buffer (e.g., 0.1 M HCl).

-

For NADP+: Use an acidic extraction buffer (e.g., 0.1 M HCl). Heat the extract at 60°C for 30 minutes to decompose this compound. Cool on ice and neutralize with an alkaline buffer (e.g., 0.1 M NaOH).

-

-

Centrifugation: Centrifuge the extracts at 14,000 x g for 5 minutes at 4°C to remove insoluble material.

-

Assay:

-

Prepare a standard curve using the provided this compound or NADP+ standard according to the kit instructions.

-

Add 50 µl of the supernatant from the extracted samples and standards to the wells of a 96-well plate.

-

Prepare the reaction mixture as per the kit's protocol (typically contains a substrate and an enzyme).

-

Add 100 µl of the reaction mixture to each well.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Calculation:

-

Determine the concentration of total NADP(H) and this compound from the standard curve.

-

Calculate the concentration of NADP+ by subtracting the this compound concentration from the total NADP(H) concentration.

-

Calculate the this compound/NADP+ ratio.

-

High-Performance Liquid Chromatography (HPLC) for this compound and NADP+ Quantification

HPLC offers a highly sensitive and specific method for the simultaneous quantification of this compound and NADP+. This protocol outlines a general procedure.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0

-

Mobile Phase B: Acetonitrile or Methanol

-

Perchloric acid (PCA)

-

Potassium carbonate (K2CO3)

-

NADP+ and this compound standards

Procedure:

-

Sample Preparation and Extraction:

-

Harvest cells or tissues as described in the colorimetric assay protocol.

-

Resuspend the cell pellet or homogenized tissue in a known volume of cold 0.4 M PCA.

-

Vortex vigorously and incubate on ice for 15 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the extract by adding 3 M K2CO3 dropwise until the pH is between 6.0 and 7.0.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate the potassium perchlorate.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject a known volume of the prepared sample or standard.

-

Run a gradient elution, for example, starting with 100% Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compounds.

-

Detect NADP+ and this compound by their absorbance at 260 nm and 340 nm (for this compound).

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of NADP+ and this compound standards.

-

Determine the concentrations in the samples by comparing their peak areas to the standard curve.

-

Calculate the this compound/NADP+ ratio.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in this compound metabolism.

This compound Production Pathways

References

- 1. KEGG PATHWAY: Pentose phosphate pathway - Reference pathway [kegg.jp]

- 2. microbenotes.com [microbenotes.com]

- 3. KEGG PATHWAY: hsa00030 [genome.jp]

- 4. The Multiple Roles of Glucose-6-Phosphate Dehydrogenase in Tumorigenesis and Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 6. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium-Hydroxide-Based Extraction of Nicotinamide Adenine Dinucleotides from Biological Samples Offers Accurate Assessment of Intracellular Redox Status [mdpi.com]

- 8. What are G6PD inhibitors and how do they work? [synapse.patsnap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. abcam.com [abcam.com]

- 12. Blood sugar level - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitoring NAD(H) and NADP(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A quantitative demonstration of NADP+/NADPH redox homeostasis in cyanobacterial cells | bioRxiv [biorxiv.org]

The Divergent Roles of NADPH and NADH: A Technical Guide to Their Distinct Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD) and its phosphorylated counterpart, nicotinamide adenine dinucleotide phosphate (NADP), are fundamental coenzymes in cellular metabolism. While structurally similar, their reduced forms, NADH and NADPH, serve distinct and non-interchangeable roles. This in-depth technical guide elucidates the core biological functions that distinguish this compound from NADH, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore their unique roles in metabolic pathways, redox signaling, and cellular homeostasis, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Core Functional Distinctions: Anabolism vs. Catabolism

The primary functional divergence between this compound and NADH lies in their metabolic roles. This compound is the primary reducing equivalent for anabolic (biosynthetic) reactions, while NADH is a key electron carrier in catabolic (breakdown) reactions. This separation allows for independent regulation of these two crucial metabolic arms.

-

This compound as a Reductive Biosynthetic Agent: The cellular environment maintains a high ratio of this compound to its oxidized form, NADP+, ensuring a ready supply of reducing power for biosynthetic processes.[1][2] Key anabolic pathways dependent on this compound include:

-

Fatty Acid Synthesis: The elongation of the fatty acid chain is dependent on this compound as a reductant.

-

Cholesterol and Steroid Synthesis: Multiple steps in the synthesis of cholesterol and steroid hormones require this compound.[3]

-

Nucleotide Synthesis: The reduction of ribonucleotides to deoxyribonucleotides is an this compound-dependent process.

-

Antioxidant Defense: this compound is crucial for regenerating the reduced form of glutathione (GSH), a key antioxidant, via glutathione reductase.[3][4]

-

-

NADH in Energy Metabolism: In contrast, the cellular ratio of NAD+ to NADH is kept high, favoring its role as an oxidizing agent in catabolism.[2] NADH, generated during glycolysis and the citric acid cycle, carries electrons to the mitochondrial electron transport chain, where their transfer through a series of protein complexes drives the synthesis of ATP via oxidative phosphorylation.[5]

Quantitative Comparison of this compound and NADH

The distinct roles of this compound and NADH are reflected in their intracellular concentrations, redox potentials, and the kinetic parameters of the enzymes that utilize them.

Table 1: Intracellular Concentrations and Ratios

| Parameter | This compound/NADP+ | NADH/NAD+ | Typical Concentration Range (Mammalian Cells) | Reference |

| Ratio | High (~10-100) | Low (~0.001-0.1) | [2][6] | |

| This compound | ~10-100 µM | [6][7] | ||

| NADH | ~1-10 µM (cytosol), higher in mitochondria | [6][7][8] | ||

| NADP+ | ~1-10 µM | [6][7] | ||

| NAD+ | ~100-1000 µM | [6][7] |

Table 2: Standard Redox Potentials

| Redox Couple | Standard Redox Potential (E°') (Volts) at pH 7 | Reference |

| NADP+ / this compound | -0.320 | [9][10] |

| NAD+ / NADH | -0.320 | [9][10] |

Note: While the standard redox potentials are identical, the actual cellular redox potential is influenced by the concentration ratios of the oxidized and reduced forms, which are significantly different for the two coenzymes.

Table 3: Kinetic Parameters of Representative Enzymes

| Enzyme | Coenzyme | Substrate | Km (Substrate) | Km (Coenzyme) | Vmax | Organism/Tissue | Reference |

| Glucose-6-Phosphate Dehydrogenase | This compound | Glucose-6-Phosphate | 43 µM | 11 µM (NADP+) | - | Human Erythrocyte | [11][12] |

| Glutathione Reductase | This compound | GSSG | ~65 µM | ~7 µM (this compound) | - | Human Erythrocyte | - |

| Lactate Dehydrogenase | NADH | Pyruvate | 0.052 - 0.260 mmol/L | - | - | Plateau Pika | [13] |

| Lactate Dehydrogenase | NADH | Pyruvate | 0.05 - 2.15 mM | 0.1 - 0.95 mM | - | Human Breast Tissue | [14] |

| Malate Dehydrogenase | NADH | Oxaloacetate | 0.1 - 0.5mM | 20 - 200µM | - | Porcine/Glyoxosomal | [15][16] |

| Malate Dehydrogenase | NADH | Oxaloacetate | 0.05 - 1.75 mM | 0.1 - 0.95 mM | - | Human Breast Tissue | [17] |

Distinct Roles in Cellular Signaling

The separate pools of this compound and NADH allow them to participate in distinct signaling pathways, often in response to different cellular cues.

This compound in Oxidative Stress and Immune Response

This compound plays a central role in both generating and detoxifying reactive oxygen species (ROS), highlighting its importance in cellular signaling and host defense.

A key function of this compound is as a substrate for the this compound oxidase (NOX) enzyme complex in phagocytic immune cells like neutrophils and macrophages.[3][18] Upon encountering a pathogen, the NOX complex assembles at the phagosomal membrane and transfers electrons from this compound to molecular oxygen, generating superoxide radicals (O₂⁻) in a process known as the respiratory burst. This production of ROS is a critical mechanism for killing invading microorganisms.[18]

NADH Signaling in Hypoxia

The cellular NADH/NAD+ ratio is a critical sensor of the cell's metabolic state and plays a significant role in the response to hypoxia (low oxygen).[1][19]

Under normoxic conditions, NADH is readily re-oxidized to NAD+ by the electron transport chain. However, during hypoxia, the lack of oxygen as the final electron acceptor leads to an accumulation of NADH and an increase in the NADH/NAD+ ratio.[1] This shift has profound effects on cellular signaling, including the regulation of hypoxia-inducible factor 1-alpha (HIF-1α), a master transcriptional regulator of the hypoxic response.[20] Elevated NADH levels can inhibit sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, leading to increased acetylation and stabilization of HIF-1α, thereby promoting adaptation to low oxygen conditions.[20]

Experimental Protocols

Accurate measurement and differentiation of this compound and NADH are crucial for studying their distinct biological roles. Below are summarized methodologies for key experiments.

Measurement of Intracellular NAD(P)H Levels

Principle: Quantification of intracellular NAD(P)H can be achieved using various methods, including enzymatic cycling assays, HPLC, and mass spectrometry. A common method involves the differential destruction of the oxidized and reduced forms followed by an enzymatic assay.

Methodology:

-

Sample Collection and Lysis:

-

Harvest cells and rapidly quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

-

Lyse cells in an appropriate buffer. For NAD(P)H measurement, maintain reducing conditions.

-

-

Differential Extraction:

-

To measure NAD(P)H (reduced forms), lyse a cell aliquot in an alkaline extraction buffer (e.g., 0.1 M KOH) to destroy the oxidized forms (NAD(P)+).

-

To measure NAD(P)+ (oxidized forms), lyse a separate aliquot in an acidic extraction buffer (e.g., 0.1 M HCl) to destroy the reduced forms.

-

Neutralize the extracts.

-

-

Enzymatic Cycling Assay:

-

Prepare a reaction mixture containing a specific dehydrogenase (e.g., alcohol dehydrogenase for NAD(H), glucose-6-phosphate dehydrogenase for NADP(H)), its substrate, and a chromogenic or fluorogenic reporter molecule (e.g., MTT or resazurin).

-

Add the neutralized cell extract to initiate the reaction. The rate of color or fluorescence development is proportional to the amount of NAD(P)H or NAD(P)+ in the sample.

-

Measure the absorbance or fluorescence over time using a plate reader.

-

Quantify the concentration using a standard curve generated with known amounts of NADH or this compound.

-

Enzyme Kinetics Assay (Example: Glutathione Reductase)

Principle: The kinetic parameters (Km and Vmax) of an this compound-dependent enzyme like glutathione reductase can be determined by measuring the rate of this compound oxidation at varying substrate concentrations. The decrease in absorbance at 340 nm, characteristic of this compound, is monitored.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, with EDTA).

-

Prepare stock solutions of this compound and the substrate, oxidized glutathione (GSSG).

-

-

Assay Procedure:

-

In a quartz cuvette, combine the reaction buffer, a fixed concentration of this compound, and varying concentrations of GSSG.

-

Initiate the reaction by adding a known amount of purified glutathione reductase.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for several minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for this compound at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

Plot the initial velocity (v) against the substrate concentration ([S]).

-

Determine Km and Vmax by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot.

-

Metabolic Flux Analysis of the Pentose Phosphate Pathway (PPP)

Principle: Metabolic flux analysis (MFA) using stable isotope tracers (e.g., ¹³C-labeled glucose) allows for the quantification of the carbon flow through metabolic pathways, including the PPP, which is a major source of this compound.

Methodology:

-

Cell Culture with Labeled Substrate:

-

Culture cells in a medium where the primary carbon source (glucose) is replaced with a ¹³C-labeled isotopologue (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).

-

Allow the cells to reach a metabolic and isotopic steady state.

-

-

Metabolite Extraction and Analysis:

-

Quench metabolism and extract intracellular metabolites.

-

Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, lactate, and intermediates of the PPP and glycolysis) using mass spectrometry (GC-MS or LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

-

Computational Modeling:

-

Construct a stoichiometric model of the relevant metabolic network (glycolysis, PPP, TCA cycle, etc.).

-

Use the experimentally determined labeling patterns and measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates) to constrain the model.

-

Employ computational software to solve for the intracellular metabolic fluxes that best fit the experimental data. This will provide a quantitative measure of the flux through the oxidative and non-oxidative branches of the PPP.

-

Conclusion

The distinct biological functions of this compound and NADH are fundamental to cellular life, enabling the independent regulation of anabolic and catabolic processes. The structural difference of a single phosphate group dictates enzyme specificity, leading to two separate but interconnected pools of reducing power. This compound is the primary currency of reducing equivalents for biosynthesis and antioxidant defense, while NADH is the central carrier of electrons for ATP production. A thorough understanding of their unique roles, supported by quantitative analysis and detailed experimental investigation, is essential for researchers and professionals in the life sciences and drug development, as the balance of these coenzymes is critical for cellular health and is often dysregulated in disease.

References

- 1. tandfonline.com [tandfonline.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. Monitoring NAD(H) and NADP(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NADH concentration - Human Homo sapiens - BNID 108364 [bionumbers.hms.harvard.edu]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. abis-files.cu.edu.tr [abis-files.cu.edu.tr]

- 12. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static1.squarespace.com [static1.squarespace.com]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. alliedacademies.org [alliedacademies.org]

- 18. youtube.com [youtube.com]

- 19. NADH changes during hypoxia, ischemia, and increased work differ between isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Subcellular Localization of NADPH Production and Consumption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial cofactor in cellular metabolism, serving as the primary electron donor for reductive biosynthesis and antioxidant defense. The production and consumption of this compound are tightly regulated and compartmentalized within distinct subcellular locations, primarily the cytosol and mitochondria. This spatial separation allows for the independent regulation of anabolic and catabolic processes and tailored responses to oxidative stress. Understanding the subcellular dynamics of this compound is paramount for elucidating cellular physiology in both health and disease, and for the development of targeted therapeutics. This guide provides a comprehensive overview of the key pathways involved in this compound metabolism, detailed experimental protocols for their investigation, and a summary of the signaling networks that govern this compound homeostasis.

Subcellular Compartmentalization of this compound Metabolism

Cellular metabolism is organized into distinct compartments, with the cytosol and mitochondria being the principal sites of this compound production and consumption. This separation allows for specialized functions and independent regulation of this compound pools.

Cytosolic this compound Metabolism

The cytosol is a major hub for anabolic processes that require the reducing power of this compound. The primary pathways for cytosolic this compound production are:

-

Pentose Phosphate Pathway (PPP): This is a major source of cytosolic this compound, with the initial and rate-limiting step catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD) and a subsequent step by 6-Phosphogluconate Dehydrogenase (6PGD).[1]

-

Malic Enzyme 1 (ME1): This enzyme catalyzes the oxidative decarboxylation of malate to pyruvate, concomitantly reducing NADP+ to this compound.

-

Isocitrate Dehydrogenase 1 (IDH1): Found in the cytosol and peroxisomes, IDH1 reversibly converts isocitrate to α-ketoglutarate, generating this compound in the process.

Cytosolic this compound is consumed by a variety of enzymes to support biosynthesis and maintain redox balance:

-

Fatty Acid Synthesis: this compound is an essential reducing agent in the synthesis of fatty acids.

-

Glutathione and Thioredoxin Systems: Glutathione Reductase (GR) and Thioredoxin Reductase (TrxR) utilize this compound to maintain pools of reduced glutathione (GSH) and thioredoxin, respectively, which are critical for antioxidant defense.

-

Cytochrome P450 Reductases: These enzymes, located in the endoplasmic reticulum, use this compound to transfer electrons to cytochrome P450 enzymes involved in the metabolism of xenobiotics and endogenous compounds.

-

This compound Oxidases (NOX enzymes): Certain isoforms of NOX are located at the plasma membrane and endomembranes and use this compound to generate reactive oxygen species (ROS) involved in cell signaling and host defense.

Mitochondrial this compound Metabolism

The mitochondrial matrix houses its own distinct pool of this compound, which is crucial for mitochondrial-specific functions, particularly antioxidant defense against the ROS produced during oxidative phosphorylation. The main sources of mitochondrial this compound include:

-

Isocitrate Dehydrogenase 2 (IDH2): This mitochondrial enzyme is a major contributor to the mitochondrial this compound pool, catalyzing the conversion of isocitrate to α-ketoglutarate.

-

NAD+ Kinase 2 (NADK2): This enzyme phosphorylates NAD+ to generate NADP+, which can then be reduced to this compound.

-

Nicotinamide Nucleotide Transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT couples the transfer of hydride ions from NADH to NADP+ to the proton motive force, generating this compound.

-

Malic Enzyme 3 (ME3): A mitochondrial isoform of malic enzyme that contributes to the mitochondrial this compound pool.

-

Glutamate Dehydrogenase (GLUD1): This enzyme can generate this compound during the conversion of glutamate to α-ketoglutarate.

Mitochondrial this compound is primarily consumed by:

-

Glutathione and Thioredoxin Systems: Similar to the cytosol, mitochondria have their own glutathione and thioredoxin systems to combat oxidative stress.

-

Mitochondrial Fatty Acid Synthesis (mtFAS): A separate fatty acid synthesis pathway in the mitochondria also requires this compound.

The independent regulation of cytosolic and mitochondrial this compound fluxes has been demonstrated, highlighting the lack of a direct shuttle system and emphasizing the importance of compartmentalized analysis.[2]

Data Presentation: Quantitative Analysis of Subcellular this compound

Accurate quantification of this compound in different subcellular compartments is essential for understanding its metabolic roles. The following tables summarize available data on the concentration and redox state of this compound in the cytosol and mitochondria. It is important to note that absolute concentrations can vary significantly depending on the cell type, metabolic state, and the method of measurement. Lysed cell measurements may not accurately reflect the free nucleotide levels as bound nucleotides are released upon lysis.[3]

| Parameter | Cytosol | Mitochondria | Cell Type/Tissue | Reference |

| This compound/NADP+ Ratio | 1 - 1000 / 1 | Generally high | Liver | [4] |

| Total NADP(H) Distribution | 41% | 59% | Rat Liver | [3] |

| [this compound] (Free) | ~1-10 µM | Higher than cytosol | General Eukaryotic | [3] |

| Redox Potential (GSSG/2GSH) | -200 to -260 mV | -280 to -330 mV | General Eukaryotic | [3] |

Note: The data presented are estimates and can vary widely. Direct measurement in the specific experimental system is always recommended.

Experimental Protocols

This section provides detailed methodologies for the investigation of subcellular this compound metabolism.

Subcellular Fractionation: Isolation of Cytosolic and Mitochondrial Fractions

This protocol is adapted for cultured mammalian cells and relies on differential centrifugation to separate cellular components based on their size and density.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Isolation Buffer: 0.3 M mannitol, 0.1% BSA, 0.2 mM EDTA, 10 mM HEPES, pH 7.4 with KOH. Prepare fresh and keep on ice. Add protease inhibitor cocktail just before use.

-

Dounce homogenizer (glass, with loose and tight pestles)

-

Microcentrifuge

-

Refrigerated centrifuge

Procedure:

-

Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS, then scrape the cells into PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet with ice-cold PBS.

-

Cell Lysis:

-

Pellet the washed cells by centrifugation (500 x g for 5 minutes at 4°C).

-

Resuspend the cell pellet in 5 times the pellet volume of ice-cold Isolation Buffer.

-

Homogenize the cell suspension on ice using a Dounce homogenizer. Perform 5 strokes with the loose pestle, followed by 5 strokes with the tight pestle. Check for cell lysis under a microscope.

-

-

Differential Centrifugation:

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant, which contains mitochondria, cytosol, and other smaller organelles.

-

Centrifuge the supernatant at 14,000 x g for 15 minutes at 4°C.

-

The resulting supernatant is the cytosolic fraction . Carefully collect it and store it on ice or at -80°C for further analysis.

-

The pellet contains the mitochondrial fraction .

-

-

Mitochondrial Wash:

-

Resuspend the mitochondrial pellet in ice-cold Isolation Buffer.

-

Centrifuge again at 14,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and repeat the wash step.

-

The final mitochondrial pellet can be resuspended in an appropriate buffer for subsequent assays.

-

-

Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using the Bradford protein assay to normalize subsequent measurements.

Quantification of NADP+ and this compound

This enzymatic cycling assay provides a sensitive method for the quantification of NADP+ and this compound.

Materials:

-

NADP/NADPH Extraction Buffer

-

NADP Cycling Buffer

-

NADP Cycling Enzyme Mix

-

This compound Developer

-

This compound Standard

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation:

-

Total NADP+/NADPH: Extract metabolites from cytosolic and mitochondrial fractions using the NADP/NADPH Extraction Buffer. This typically involves freeze-thaw cycles or homogenization. Centrifuge to remove protein and collect the supernatant.

-

This compound Measurement: To measure this compound specifically, the NADP+ in the extract must be decomposed. This is often achieved by heating the extract in a basic buffer.

-

NADP+ Measurement: To measure NADP+ specifically, the this compound in the extract must be decomposed. This is typically done by treating the extract with an acidic solution. After decomposition, the extract is neutralized.

-

-

Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the NADP/NADPH Extraction Buffer.

-

Assay:

-

Add standards and samples to the wells of a 96-well plate.

-

Prepare a Reaction Mix containing the NADP Cycling Buffer and NADP Cycling Enzyme Mix.

-

Add the Reaction Mix to all wells.

-

Incubate at room temperature for a set period (e.g., 5 minutes) to convert NADP+ to this compound.

-

Add the this compound Developer to each well.

-

Incubate at room temperature for 1-4 hours, protected from light. The color will develop over time.

-

Measure the absorbance at 450 nm at multiple time points.

-

-

Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of NADP+/NADPH in the samples.

Enzyme Activity Assays

The activity of this compound-producing and -consuming enzymes is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which is the absorbance maximum for this compound.

Principle: G6PD activity is measured by monitoring the rate of NADP+ reduction to this compound at 340 nm in the presence of glucose-6-phosphate.

Materials:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

-

NADP+ solution

-

Glucose-6-phosphate (G6P) solution

-

Cytosolic fraction

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

In a cuvette, mix the Assay Buffer, NADP+ solution, and the cytosolic fraction.

-

Incubate for a few minutes to reach temperature equilibrium (e.g., 37°C).

-

Initiate the reaction by adding the G6P solution.

-

Immediately monitor the increase in absorbance at 340 nm for several minutes.

-

Calculate the rate of change in absorbance (ΔA340/min).

-

Use the molar extinction coefficient of this compound (6220 M⁻¹cm⁻¹) to calculate the enzyme activity (µmol/min/mg protein).

Principle: Malic enzyme activity is determined by measuring the rate of this compound formation at 340 nm during the oxidative decarboxylation of L-malate.[5]

Materials:

-

Assay Buffer: 100 mM Triethanolamine HCl, pH 7.4

-

L-Malic Acid solution

-

NADP+ solution

-

MnCl₂ solution

-

Cytosolic or mitochondrial fraction

-

Spectrophotometer

Procedure:

-

To a cuvette, add Assay Buffer, L-Malic Acid solution, NADP+ solution, and MnCl₂ solution.

-

Equilibrate to 25°C and monitor the absorbance at 340 nm until constant.

-

Initiate the reaction by adding the enzyme-containing fraction.

-

Immediately mix and record the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity using the rate of absorbance change and the molar extinction coefficient of this compound.

Principle: IDH2 activity is measured by following the production of this compound at 340 nm from the conversion of isocitrate to α-ketoglutarate.[6]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing MgCl₂ or MnCl₂

-

NADP+ solution

-

Isocitrate solution

-

Mitochondrial fraction

-

Spectrophotometer

Procedure:

-

Combine the Assay Buffer, NADP+ solution, and mitochondrial fraction in a cuvette.

-

Incubate to reach the desired temperature (e.g., 37°C).

-

Start the reaction by adding the isocitrate solution.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity as described above.

Principle: NOX activity is often measured by detecting the production of superoxide, a product of the NOX reaction that consumes this compound. This can be done using various probes, such as lucigenin, which emits light upon reaction with superoxide.

Materials:

-

Homogenization Buffer

-

Membrane fraction (containing NOX enzymes)

-

Lucigenin solution

-

This compound solution

-

Luminometer or plate reader with chemiluminescence detection

Procedure:

-

Isolate the membrane fraction from cells or tissues.

-

In a luminometer tube or a white-walled 96-well plate, add the membrane fraction and lucigenin solution.

-

Initiate the reaction by adding the this compound solution.

-

Immediately measure the chemiluminescence over time.

-

The rate of light emission is proportional to the rate of superoxide production and, therefore, NOX activity.

Principle: The activity of cytochrome P450 reductase is commonly assayed by measuring its ability to reduce an artificial electron acceptor, cytochrome c, in an this compound-dependent manner. The reduction of cytochrome c is monitored by the increase in its absorbance at 550 nm.[3]

Materials:

-

Assay Buffer: e.g., 0.3 M Potassium Phosphate, pH 7.7

-

Cytochrome c solution

-

This compound solution

-

Microsomal fraction (containing cytochrome P450 reductase)

-

Spectrophotometer capable of reading at 550 nm

Procedure:

-

In a cuvette, combine the Assay Buffer, cytochrome c solution, and the microsomal fraction.

-

Equilibrate to the desired temperature (e.g., 25°C).

-

Start the reaction by adding the this compound solution.

-

Monitor the increase in absorbance at 550 nm for several minutes.

-

Calculate the rate of cytochrome c reduction using its molar extinction coefficient (21.1 mM⁻¹cm⁻¹).

Principle: GR activity is measured by monitoring the decrease in absorbance at 340 nm due to the consumption of this compound during the reduction of oxidized glutathione (GSSG).

Materials:

-

Assay Buffer: e.g., 100 mM Potassium Phosphate, pH 7.0, containing EDTA

-

GSSG solution

-

This compound solution

-

Cytosolic or mitochondrial fraction

-

Spectrophotometer

Procedure:

-

In a cuvette, mix the Assay Buffer, GSSG solution, and the cell fraction.

-

Equilibrate to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the this compound solution.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of this compound oxidation.

Signaling Pathways Regulating this compound Metabolism

The homeostasis of this compound is under the control of complex signaling networks that respond to cellular energy status, oxidative stress, and growth signals.

LKB1-AMPK Pathway

The AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low ATP. The upstream kinase, Liver Kinase B1 (LKB1), is a primary activator of AMPK. The LKB1-AMPK pathway plays a crucial role in maintaining this compound levels, particularly during energy stress. When glucose is limited, and thus this compound production from the pentose phosphate pathway is impaired, AMPK can:

-

Inhibit acetyl-CoA carboxylases (ACC1 and ACC2), which decreases the consumption of this compound in fatty acid synthesis.

-

Promote fatty acid oxidation, which can indirectly support mitochondrial this compound production.

Nrf2 Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes. Nrf2 plays a significant role in this compound homeostasis by upregulating the expression of this compound-producing enzymes, including:

-

G6PD and 6PGD in the pentose phosphate pathway.

-

Malic Enzyme 1 (ME1) .